N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
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Overview
Description
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a fluorophenyl group, and a hydroxypyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide typically involves multiple steps:
Formation of the Cyanocyclohexyl Intermediate: The initial step involves the reaction of cyclohexanone with cyanide ion under basic conditions to form 1-cyanocyclohexanol.
Introduction of the Fluorophenyl Group: The next step involves the coupling of 1-cyanocyclohexanol with 4-fluorobenzaldehyde through a condensation reaction to form a cyanocyclohexyl-fluorophenyl intermediate.
Formation of the Hydroxypyrrolidinyl Group: The final step involves the reaction of the cyanocyclohexyl-fluorophenyl intermediate with 2-pyrrolidinone under acidic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[2-(4-chlorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[2-(4-bromophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[2-(4-methylphenyl)-4-hydroxypyrrolidin-1-yl]acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-6-4-14(5-7-15)17-10-16(24)11-23(17)12-18(25)22-19(13-21)8-2-1-3-9-19/h4-7,16-17,24H,1-3,8-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJCXDPXLCQLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CC(CC2C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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